![molecular formula C16H22N2O4 B11775530 tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate](/img/structure/B11775530.png)
tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C17H22N2O4 It is characterized by the presence of a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzo[d][1,3]dioxole moiety and the piperazine ring.
Coupling Reaction: The benzo[d][1,3]dioxole moiety is coupled with the piperazine ring using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.
Esterification: The resulting intermediate is then esterified with tert-butyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a piperazine ring substituted with a tert-butyl group and a benzo[d][1,3]dioxole moiety. The presence of these functional groups contributes to its solubility and biological activity. The molecular formula is C15H18N2O3, and it has a molecular weight of approximately 274.31 g/mol.
Pharmaceutical Applications
-
Antidepressant Activity :
- Compounds with piperazine structures have been explored for their potential as antidepressants. Research indicates that modifications to the piperazine ring can enhance serotonin receptor affinity, suggesting that tert-butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate may exhibit similar properties .
-
Antimalarial Activity :
- The compound has been studied in the context of antimalarial drug development. Structure-activity relationship (SAR) studies have shown that piperazine derivatives can improve the solubility and efficacy of quinolone-based antimalarials . For instance, a study demonstrated that piperazinyl-substituted quinolones exhibited potent activity against liver stages of malaria parasites .
-
Modulation of Protein Targets :
- Research has identified that compounds similar to this compound can act as modulators of various protein targets, including ATP-binding cassette transporters and proprotein convertase subtilisin/kexin type 9 (PCSK9). These interactions are crucial for designing drugs aimed at treating conditions like cystic fibrosis and hyperlipidemia .
Case Study 1: Antidepressant Development
A study focused on synthesizing piperazine derivatives showed that introducing the benzo[d][1,3]dioxole moiety significantly enhanced binding affinity to serotonin receptors. The resulting compounds demonstrated improved antidepressant-like effects in animal models compared to traditional piperazine derivatives .
Case Study 2: Antimalarial Efficacy
In a comparative study of various piperazinyl compounds against Plasmodium berghei, this compound exhibited notable efficacy with an EC50 value significantly lower than other tested analogues. This highlights its potential as a lead compound for further development in antimalarial therapies .
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:
- Serotonin Receptors : Enhanced binding affinity may lead to increased serotonin levels in the brain, contributing to its antidepressant effects.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting drug metabolism and efficacy.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 1-piperazinecarboxylate
Uniqueness
tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate is unique due to its specific structural features, including the benzo[d][1,3]dioxole moiety and the tert-butyl ester group
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-8-6-17(7-9-18)12-4-5-13-14(10-12)21-11-20-13/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
RCVBLTREIOKTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.